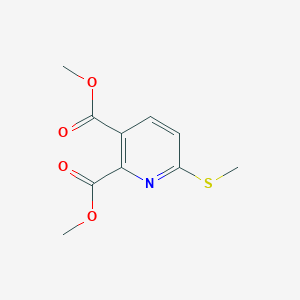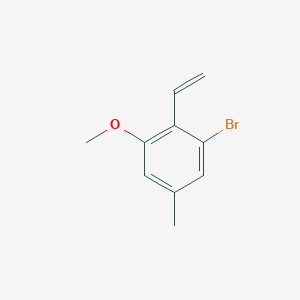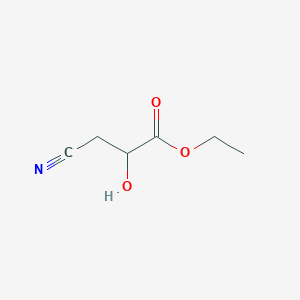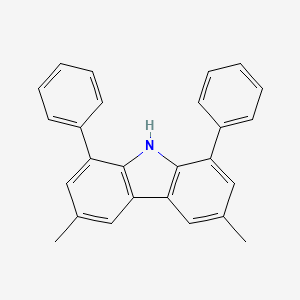![molecular formula C7H13F3O2S B14212761 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL CAS No. 825628-57-7](/img/structure/B14212761.png)
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL is an organic compound with the molecular formula C6H13F3O2S It is characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a propoxy chain ending in a propanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL typically involves the reaction of 3-mercaptopropanol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propanal or 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propanoic acid.
Reduction: Formation of 3-{3-[(Methyl)sulfanyl]propoxy}propan-1-OL.
Substitution: Formation of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propyl chloride or 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propylamine.
科学的研究の応用
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulfanyl group may also participate in redox reactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-2-OL: Similar structure but with a hydroxyl group on the second carbon of the propoxy chain.
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}butan-1-OL: Similar structure but with an additional carbon in the propoxy chain.
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-AMINE: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl and a sulfanyl group makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biochemical research.
特性
CAS番号 |
825628-57-7 |
|---|---|
分子式 |
C7H13F3O2S |
分子量 |
218.24 g/mol |
IUPAC名 |
3-[3-(trifluoromethylsulfanyl)propoxy]propan-1-ol |
InChI |
InChI=1S/C7H13F3O2S/c8-7(9,10)13-6-2-5-12-4-1-3-11/h11H,1-6H2 |
InChIキー |
BHBUWFRTHIPZRE-UHFFFAOYSA-N |
正規SMILES |
C(CO)COCCCSC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)
![N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine](/img/structure/B14212693.png)
![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)

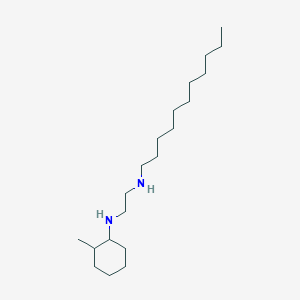
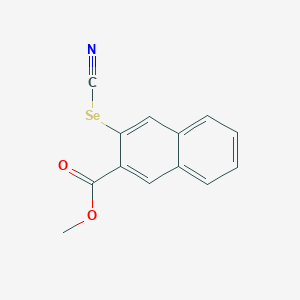
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14212710.png)

![3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14212724.png)
